molecular formula C9H7N5S B1258838 2-Amino-6-thienyl-purine CAS No. 156489-35-9

2-Amino-6-thienyl-purine

Cat. No.: B1258838
CAS No.: 156489-35-9
M. Wt: 217.25 g/mol
InChI Key: QCHLWIPINNRBSG-UHFFFAOYSA-N
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Description

2-Amino-6-thienyl-purine is a chemical compound with the molecular formula C9H7N5S . It is also known by other names such as 6-(2-Thienyl)-3H-purin-2-amine . This compound is known for its fluorescent properties and can be site-specifically incorporated into RNA by transcription mediated by unnatural base pairs .


Synthesis Analysis

The synthesis of this compound involves specific hydrophobic shape complementation between the bases . The synthesis process has been designed to improve the specificity and efficiency of the base pairing with pyridin-2-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 217.250 Da and a monoisotopic mass of 217.042221 Da . The compound is a part of the purine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its incorporation into RNA. The compound can be site-specifically incorporated into RNA by transcription mediated by unnatural base pairs . The thermal stability and the enzymatic reactions involving the this compound pairing have been examined .


Physical and Chemical Properties Analysis

This compound is known for its fluorescent properties. The nucleoside of this compound exhibits a fluorescence emission centered at 432 nm, characterized by two major excitation maxima (299 and 352 nm), and its quantum yield is 0.41 at pH 7.0 .

Scientific Research Applications

Unnatural Base Pairing

2-Amino-6-thienyl-purine has been explored in the context of unnatural base pairing in DNA and RNA. Fujiwara et al. (2001) and Hirao et al. (2000, 2004) investigated its use as a novel nucleobase that specifically pairs with pyridin-2-one, contributing to the expansion of the genetic alphabet. This pairing was shown to improve the efficiency and specificity in DNA replication and transcription processes (Fujiwara et al., 2001); (Hirao et al., 2000); (Hirao et al., 2004).

Incorporating Amino Acid Analogs into Proteins

Hirao et al. (2002) developed an unnatural base pair of this compound and pyridin-2-one for expanding the genetic code. This facilitated the incorporation of unnatural amino acids, like 3-chlorotyrosine, into proteins, which has significant implications for protein engineering and understanding protein functions (Hirao et al., 2002).

Fluorescent Probing for RNA Molecules

Kimoto et al. (2007) utilized this compound for the fluorescent labeling of RNA molecules. This was achieved through transcription mediated by unnatural base pairs, providing a powerful tool for studying RNA molecule dynamics and interactions (Kimoto et al., 2007).

Biotinylation of RNA Molecules

Moriyama et al. (2005) achieved direct site-specific biotinylation of RNA molecules using this compound in transcription mediated by unnatural base pairs. This method has applications in RNA-based biotechnologies and molecular recognition studies (Moriyama et al., 2005).

Fluorescent Properties in DNA and RNA

Mitsui et al. (2005) examined the fluorescent properties of this compound in DNA and RNA fragments. This research highlighted its potential as a fluorescent probe for analyzing the structure and dynamics of nucleic acids (Mitsui et al., 2005).

Mechanism of Action

The mechanism of action of 2-Amino-6-thienyl-purine is primarily through its interaction with RNA. The compound can be site-specifically incorporated into RNA by transcription mediated by unnatural base pairs . This allows the compound to be used as a probe to examine the fluorescent properties of DNA and RNA fragments .

Properties

IUPAC Name

6-thiophen-2-yl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLWIPINNRBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3C(=NC(=N2)N)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591091
Record name 6-(Thiophen-2-yl)-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156489-35-9
Record name 6-(Thiophen-2-yl)-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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